molecular formula C22H22FN3O2S B2879127 N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1105201-48-6

N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide

Cat. No. B2879127
CAS RN: 1105201-48-6
M. Wt: 411.5
InChI Key: MMPPIAPOXLNYOM-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C22H22FN3O2S and its molecular weight is 411.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Activity

Compounds structurally similar to N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide have been synthesized and evaluated for their anti-inflammatory activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity in assays (K. Sunder & Jayapal Maleraju, 2013).

Anticancer Activity

Several studies have focused on the synthesis of novel compounds with potential anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds demonstrated significant anti-lung cancer activity in vitro (A. G. Hammam et al., 2005). These findings suggest that structurally related compounds might also exhibit promising anticancer properties.

Anticonvulsant Activities

Research has also been conducted on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives for their anticonvulsant activities. Compounds with specific structural features have shown excellent protection against seizures in preclinical models, indicating the potential of similar compounds for anticonvulsant use (Harold Kohn et al., 1993).

Herbicidal Activity

Derivatives with structural similarities have been designed and synthesized for their herbicidal activities. Certain compounds demonstrated good herbicidal activities against dicotyledonous weeds, showcasing the potential agricultural applications of such chemical structures (Daoxin Wu et al., 2011).

Molecular Imaging

In the field of molecular imaging, particularly positron emission tomography (PET), fluorinated compounds have been developed as radiotracers for imaging specific proteins or receptors in the brain. The synthesis and evaluation of such fluorine-18 labeled compounds for imaging the translocator protein (18 kDa) in ischemic brain provide insights into the potential of N-(4-fluorobenzyl)-based compounds in diagnostic imaging (Masayuki Fujinaga et al., 2018).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(1-phenylethylsulfanyl)-1H-pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-14-19(12-20(27)24-13-16-8-10-18(23)11-9-16)21(28)26-22(25-14)29-15(2)17-6-4-3-5-7-17/h3-11,15H,12-13H2,1-2H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPPIAPOXLNYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC(C)C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide

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